N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide
Description
N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide is a compound with a molecular formula of C17H13N3OS2 It is a member of the thiazole family, which is known for its diverse biological activities
Properties
IUPAC Name |
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c21-15(13-9-5-2-6-10-13)19-16(22)20-17-18-14(11-23-17)12-7-3-1-4-8-12/h1-11H,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKXUWGVNXFNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964187 | |
| Record name | N-{[(4-Phenyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4921-87-3 | |
| Record name | NSC167893 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{[(4-Phenyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization or column chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with hydrogen atoms added.
Substitution: Substituted derivatives with new functional groups replacing the thiocarbamoyl group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . In anti-inflammatory applications, the compound may inhibit the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides: Known for their antimicrobial activity.
4-Phenyl-1,3-thiazole-2-amines: Studied for their antileishmanial properties.
Uniqueness
N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide stands out due to its unique combination of a thiazole ring, benzamide group, and thiocarbamoyl linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
N-[(4-phenyl-1,3-thiazol-2-yl)thiocarbamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a thiazole ring, a benzamide moiety, and a thiocarbamoyl group, which contribute to its biological activity.
Structural Representation
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, studies on benzamide derivatives have shown promising antibacterial activities against various pathogens. For instance, a study demonstrated that certain thiazole derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies showed that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the modulation of various signaling pathways associated with cell survival and apoptosis .
Case Studies
- Antibacterial Study : A study synthesized several thiazole derivatives, including this compound, and evaluated their antibacterial activities. The results indicated that these compounds had significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : Another investigation focused on the anticancer potential of thiazole derivatives. The study found that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that thiazole derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
